An In-depth Technical Guide to the Crystal Structure and Polymorphism of Pholcodine Monohydrate
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Pholcodine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pholcodine (7,8-didehydro-4,5α-epoxy-17-methyl-3-[2-(morpholin-4-yl)ethoxy]morphinan-6α-ol) is a semi-synthetic opioid derivative of morphine, widely utilized as an antitussive agent for the suppression of non-productive coughs.[1][2] Unlike other opioids, it exhibits minimal analgesic effects and a lower potential for addiction, which has contributed to its extensive use in pharmaceutical formulations.[3] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they directly influence critical physicochemical properties including solubility, stability, and bioavailability.
Despite its long history of medicinal use since the mid-20th century, the definitive crystal structure of pholcodine remained unelucidated for decades.[4] A comprehensive understanding of its solid-state chemistry is crucial for quality control, formulation development, and ensuring consistent therapeutic efficacy. This technical guide provides a detailed overview of the crystal structure and polymorphic nature of pholcodine monohydrate, compiling key quantitative data and experimental methodologies from seminal research in the field.
Crystal Structure of Pholcodine Monohydrate
The first complete elucidation of the crystal structure of pholcodine monohydrate was reported by Petruševski et al. in 2013.[1] Their work revealed that pholcodine crystallizes as a monohydrate in the orthorhombic crystal system with the non-centrosymmetric space group P2₁2₁2₁.[1] This space group is common for chiral molecules. The crystallographic data, obtained from single-crystal X-ray diffraction (SCXRD) analysis, are summarized in Table 1.
Table 1: Crystallographic Data for Pholcodine Monohydrate
| Parameter | Value |
| Chemical Formula | C₂₃H₃₂N₂O₅ (C₂₃H₃₀N₂O₄ · H₂O) |
| Formula Weight | 416.51 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.351(3) |
| b (Å) | 18.038(7) |
| c (Å) | 14.123(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2128.0(15) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.300 |
| Temperature (K) | 120 |
| CCDC Deposition Number | 910340 |
Data sourced from Petruševski et al. (2013) and the Cambridge Crystallographic Data Centre.
The molecular structure of pholcodine consists of a rigid pentacyclic morphinan (B1239233) core, substituted with a morpholinoethyl group at the 3-position. In the crystalline state, each water molecule is intricately involved in the hydrogen-bonding network, linking two pholcodine molecules via three strong hydrogen bonds. This arrangement creates a one-dimensional helical chain of molecules extending along the crystallographic b-axis.[1]
Caption: Intermolecular hydrogen bonding in the pholcodine monohydrate crystal lattice.
Polymorphism of Pholcodine Monohydrate
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a drug can exhibit distinct physical properties, which can have significant implications for its pharmaceutical development.
Extensive polymorphism screening of pholcodine monohydrate has been conducted by crystallizing the compound from a variety of organic solvents with different polarities, including methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF).[1] The resulting crystalline materials were analyzed using a suite of solid-state characterization techniques, such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FT-IR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
The comprehensive analysis consistently revealed that pholcodine monohydrate exists in a single crystalline modification.[1] The PXRD patterns of all recrystallized samples were identical to that of the commercial bulk material, indicating the absence of different polymorphic forms under the tested conditions. This suggests that the monohydrate crystal form is highly stable and does not readily undergo polymorphic transformations.
Caption: Workflow for the polymorphic screening of pholcodine monohydrate.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols employed in the characterization of pholcodine monohydrate's solid-state properties.
Single-Crystal X-ray Diffraction (SCXRD)
Single crystals of pholcodine monohydrate suitable for SCXRD analysis were obtained by the slow evaporation of a hot methanolic solution of the commercial drug substance.[1]
-
Data Collection: A suitable single crystal was mounted on a diffractometer. The diffraction data were collected at a temperature of 120 K using liquid nitrogen to minimize thermal vibrations and improve data quality.[1]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for the identification of crystalline phases and the assessment of polymorphism.
-
Instrumentation: A Rigaku Ultima IV powder X-ray diffractometer was utilized.[1]
-
Sample Preparation: The samples were manually dispersed onto a silicon sample plate.
-
Data Collection Parameters:
-
Radiation Source: CuKα radiation (λ = 1.5406 Å)
-
Generator Settings: 40 kV and 40 mA
-
Detector: D/tex detector
-
2θ Range: 3° to 45°
-
Scan Rate: 2°/min
-
Temperature: Room temperature
-
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal properties of a material, such as melting point and phase transitions.
-
Instrumentation: A differential scanning calorimeter was used.
-
Sample Preparation: A few milligrams of the sample were weighed into an aluminum pan and sealed.
-
Experimental Conditions:
-
Mode: Cyclic heating and cooling.
-
Temperature Program:
-
Heating from 25 °C to 120 °C.
-
Cooling from 120 °C to 0 °C.
-
Reheating from 0 °C to 120 °C.
-
-
Heating/Cooling Rate: 5 °C/min.
-
Atmosphere: The specific atmosphere (e.g., nitrogen) is a critical parameter, though not explicitly detailed in the primary literature, a dry nitrogen purge is standard practice to prevent oxidative degradation.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration, desolvation, and decomposition.
-
Instrumentation: A thermogravimetric analyzer was used.
-
Experimental Conditions: While specific parameters from the primary study on pholcodine monohydrate are not fully detailed, a typical TGA experiment for a hydrate (B1144303) would involve:
-
Heating Rate: A linear heating rate, commonly 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 30 °C to 600 °C).
-
Atmosphere: An inert atmosphere, such as flowing nitrogen, to prevent oxidation.
-
Sample Weight: A few milligrams of the sample in an appropriate pan (e.g., alumina (B75360) or platinum).
-
Conclusion
This technical guide has synthesized the available scientific knowledge on the crystal structure and polymorphism of pholcodine monohydrate. The seminal work in this area has established that pholcodine monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁ and exists as a single, stable crystalline form under a variety of recrystallization conditions. The detailed crystallographic and experimental data presented herein serve as a crucial resource for researchers, scientists, and drug development professionals involved in the quality control, formulation, and regulatory aspects of pholcodine-containing pharmaceutical products. A thorough understanding of these solid-state properties is fundamental to ensuring the consistent quality, safety, and efficacy of this important antitussive agent.
